molecular formula C10H11Cl2N B1309401 N-[(2,6-dichlorophenyl)methyl]cyclopropanamine CAS No. 892569-22-1

N-[(2,6-dichlorophenyl)methyl]cyclopropanamine

Cat. No. B1309401
M. Wt: 216.1 g/mol
InChI Key: PLCNQJSZKJXSMQ-UHFFFAOYSA-N
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Description

The compound N-[(2,6-dichlorophenyl)methyl]cyclopropanamine is a chemical structure that is presumed to have biological activity due to its structural similarity to known active compounds. While the specific papers provided do not directly discuss this compound, they do provide insights into related structures and their biological activities. For instance, N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine is a monoamine oxidase (MAO) inhibitor, suggesting that the dichlorophenyl variant might also exhibit similar inhibitory properties on MAO or other biological targets .

Synthesis Analysis

The synthesis of related cyclopropylamine derivatives, as seen in the provided papers, typically involves catalytic reductive methylation and other sophisticated organic synthesis techniques. For example, the synthesis of N-methyl and N,N-dimethyl derivatives of cyclohexylamines was reported using catalytic reductive methylation, which could be a relevant method for synthesizing N-[(2,6-dichlorophenyl)methyl]cyclopropanamine . Additionally, cyclopropenimine-catalyzed reactions are mentioned, indicating the potential use of cyclopropenimine catalysts in the synthesis of cyclopropylamine derivatives .

Molecular Structure Analysis

The molecular structure of compounds similar to N-[(2,6-dichlorophenyl)methyl]cyclopropanamine can be complex, with specific stereochemistry and electronic properties. For instance, the crystal and molecular structure of a related compound, N-(6-chlorophthalan-1-ylidene)-1-(methylazo)cyclohexylamine, was determined using X-ray diffraction, revealing a planar ring system and specific bond lengths and angles . This suggests that the dichlorophenyl variant may also have a well-defined molecular geometry that could be elucidated using similar techniques.

Chemical Reactions Analysis

The chemical reactivity of cyclopropylamine derivatives can be diverse, depending on their substitution patterns and the presence of catalytic systems. The papers indicate that cyclopropylamine compounds can participate in various reactions, such as the Mannich reaction catalyzed by cyclopropenimine, which could be relevant for further functionalization of N-[(2,6-dichlorophenyl)methyl]cyclopropanamine .

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-[(2,6-dichlorophenyl)methyl]cyclopropanamine are not directly reported in the provided papers, related compounds can provide some insights. For example, the solubility, melting point, and stability of these compounds can be inferred from their molecular structures and substituent effects. The presence of chloro groups and the cyclopropylamine core likely influence the compound's lipophilicity and potential to cross biological membranes, which is crucial for its biological activity .

Scientific Research Applications

Application 1: Ni2+ and Cu2+ complexes of N-(2,6-dichlorophenyl)-N-mesityl formamidine dithiocarbamate

  • Summary of the Application : This compound has been studied for its potential as a CYP3A4 inhibitor, which could have implications in the treatment of diseases like cancer .
  • Methods of Application : The researchers established the complex structures through 1H and 13C nuclear magnetic resonance (NMR), elemental, and single-crystal X-ray analysis . They also conducted simulations to predict the biological efficacies of these compounds .
  • Results or Outcomes : The simulations showed appreciable binding of the compounds to CYP3A4 with average interaction energies of –97 and –87 kcal/mol, respectively . The predicted inhibition with these Ni2+ and Cu2+ complexes indicates that CYP3A4 overexpression in a diseased state like cancer would reduce, thereby increasing the chemotherapeutic compounds’ shelf-lives for adsorption .

Application 2: Diclofenac Etalhyaluronate, SI-613

  • Summary of the Application : This compound, a novel sodium hyaluronate derivative chemically linked with diclofenac, has been investigated for its potential as a treatment for osteoarthritis pain .
  • Methods of Application : The researchers compared the analgesic and anti-inflammatory effects of intra-articularly administered SI-613, hyaluronic acid (HA), and of orally administered diclofenac sodium (DF-Na) in rat silver nitrate-induced arthritis model and rabbit antigen-induced arthritis model .
  • Results or Outcomes : A single intra-articular (IA) administration of SI-613 significantly suppressed pain responses in rats in a dose-dependent manner . The analgesic effects were greater than those of HA, a mixture of DF-Na and HA, or an oral once-daily administration of DF-Na .

Application 3: Ni2+ and Cu2+ complexes of N-(2,6-dichlorophenyl)-N-mesityl formamidine dithiocarbamate

  • Summary of the Application : This study presents findings on the crystal structures and functional properties of Ni2+ and Cu2+ complexes of N’‐(2,6‐dichlorophenyl)‐N‐mesitylformamidine dithiocarbamate . These structures have potential biological implications and were probed as prospective CYP3A4 inhibitors .
  • Methods of Application : The complex structures were established through 1H and 13C nuclear magnetic resonance (NMR), elemental, and single‐crystal X‐ray analysis . Simulations were conducted to predict the biological efficacies of these compounds .
  • Results or Outcomes : The simulations showed appreciable binding of the compounds to CYP3A4 with average interaction energies of –97 and –87 kcal/mol, respectively . The predicted inhibition with these Ni2+ and Cu2+ complexes indicates that CYP3A4 overexpression in a diseased state like cancer would reduce, thereby increasing the chemotherapeutic compounds’ shelf‐lives for adsorption .

Application 4: Six‐Step Continuous Flow Synthesis of Diclofenac Sodium

  • Summary of the Application : This research presents a six-step continuous-flow synthesis of the classic nonsteroidal anti-inflammatory drug diclofenac sodium through a cascade etherification/Smiles rearrangement strategy starting from commercially available aniline and chloroacetic acid .
  • Methods of Application : The synthesis process involves a cascade etherification/Smiles rearrangement strategy .
  • Results or Outcomes : The research successfully developed a six-step continuous-flow synthesis of diclofenac sodium .

Application 5: Ni2+ and Cu2+ complexes of N-(2,6-dichlorophenyl)-N-mesityl formamidine dithiocarbamate

  • Summary of the Application : This study presents findings on the crystal structures and functional properties of Ni2+ and Cu2+ complexes of N’‐(2,6‐dichlorophenyl)‐N‐mesitylformamidine dithiocarbamate . These structures have potential biological implications and were probed as prospective CYP3A4 inhibitors .
  • Methods of Application : The complex structures were established through 1H and 13C nuclear magnetic resonance (NMR), elemental, and single‐crystal X‐ray analysis . Simulations were conducted to predict the biological efficacies of these compounds .
  • Results or Outcomes : The simulations showed appreciable binding of the compounds to CYP3A4 with average interaction energies of –97 and –87 kcal/mol, respectively . The predicted inhibition with these Ni2+ and Cu2+ complexes indicates that CYP3A4 overexpression in a diseased state like cancer would reduce, thereby increasing the chemotherapeutic compounds’ shelf‐lives for adsorption .

Application 6: Six‐Step Continuous Flow Synthesis of Diclofenac Sodium

  • Summary of the Application : This research presents a six-step continuous-flow synthesis of the classic nonsteroidal anti-inflammatory drug diclofenac sodium through a cascade etherification/Smiles rearrangement strategy starting from commercially available aniline and chloroacetic acid .
  • Methods of Application : The synthesis process involves a cascade etherification/Smiles rearrangement strategy .
  • Results or Outcomes : The research successfully developed a six-step continuous-flow synthesis of diclofenac sodium .

properties

IUPAC Name

N-[(2,6-dichlorophenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N/c11-9-2-1-3-10(12)8(9)6-13-7-4-5-7/h1-3,7,13H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCNQJSZKJXSMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405967
Record name N-[(2,6-dichlorophenyl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,6-dichlorophenyl)methyl]cyclopropanamine

CAS RN

892569-22-1
Record name N-[(2,6-dichlorophenyl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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